(5-Iodopyrimidin-2-yl)methanol

Purity comparison Pyrimidine building block Halogenated heterocycle

(5‑Iodopyrimidin‑2‑yl)methanol (CAS 2503209‑20‑7) is a halogenated pyrimidine building block bearing a C5 iodine substituent and a C2 hydroxymethyl group. Its molecular weight is 236.01 g mol⁻¹ (C₅H₅IN₂O), and it is commercially supplied at 98% purity.

Molecular Formula C5H5IN2O
Molecular Weight 236.012
CAS No. 2503209-20-7
Cat. No. B2415442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodopyrimidin-2-yl)methanol
CAS2503209-20-7
Molecular FormulaC5H5IN2O
Molecular Weight236.012
Structural Identifiers
SMILESC1=C(C=NC(=N1)CO)I
InChIInChI=1S/C5H5IN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
InChIKeyOCBOIBCQADLRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodopyrimidin-2-yl)methanol (CAS 2503209-20-7): A High-Purity 5‑Iodopyrimidine Building Block for Selective Chemical Synthesis


(5‑Iodopyrimidin‑2‑yl)methanol (CAS 2503209‑20‑7) is a halogenated pyrimidine building block bearing a C5 iodine substituent and a C2 hydroxymethyl group. Its molecular weight is 236.01 g mol⁻¹ (C₅H₅IN₂O), and it is commercially supplied at 98% purity . The compound serves as a versatile synthetic intermediate for constructing more complex pyrimidine‑containing scaffolds. Predicted physicochemical properties include a boiling point of 290.6 ± 20.0 °C and a density of 2.111 ± 0.06 g cm⁻³ .

Why (5‑Iodopyrimidin‑2‑yl)methanol Cannot Be Readily Replaced by Its 5‑Bromo or 5‑Chloro Analogs


Halogenated pyrimidine methanol derivatives—iodo, bromo, and chloro—are not interchangeable building blocks in medicinal chemistry or chemical biology. The C–I bond is intrinsically more reactive in transition metal‑catalyzed cross‑coupling reactions (e.g., Sonogashira, Suzuki, Heck) than C–Br or C–Cl, enabling chemoselective transformations under milder conditions [1]. Concurrently, the iodine atom introduces unique steric and electronic effects that can alter molecular recognition, as evidenced by halogen‑bonding interactions observed in kinase inhibitor design where a 5‑iodopyrimidine fragment engages the gatekeeper methionine sulfur of JNK3 (PDB 4X21) [2]. Substituting a 5‑bromo or 5‑chloro analog for the 5‑iodo compound may therefore lead to different reaction outcomes, reduced yields, or loss of target engagement, underscoring the need for product‑specific selection.

Quantitative Differentiation of (5‑Iodopyrimidin‑2‑yl)methanol from Closest Halogen Analogs


Higher Commercial Purity of the 5‑Iodo Derivative Relative to the 5‑Bromo Analog

The target compound (5‑iodopyrimidin‑2‑yl)methanol is commercially supplied at 98% purity , whereas the 5‑bromo counterpart (CAS 22433‑12‑1) is typically offered at 95% purity from major suppliers . This represents a 3‑percentage‑point purity advantage for the iodo derivative.

Purity comparison Pyrimidine building block Halogenated heterocycle

Higher Commercial Purity of the 5‑Iodo Derivative Relative to the 5‑Chloro Analog

(5‑Iodopyrimidin‑2‑yl)methanol is supplied at 98% purity , while the typical commercial purity of (5‑chloropyrimidin‑2‑yl)methanol (CAS 944902‑98‑1) is ≥95% . The purity differential of ≥3 percentage points is consistent across multiple suppliers.

Purity comparison Pyrimidine building block Chlorinated heterocycle

Distinct Physicochemical Profile: Higher Boiling Point and Density of the 5‑Iodo Compound vs. the 5‑Bromo Analog

Predicted physicochemical data reveal substantial differences between the 5‑iodo and 5‑bromo derivatives. The iodo compound exhibits a boiling point of 290.6 ± 20.0 °C and a density of 2.111 ± 0.06 g cm⁻³ , compared with 263.7 ± 20.0 °C and 1.785 ± 0.06 g cm⁻³ for the bromo analog . The melting point of the bromo compound is 93–94 °C; the iodo compound is typically a solid at ambient temperature. The pKa values are nearly identical (13.26 ± 0.10 vs. 13.23 ± 0.10).

Boiling point Density Physicochemical property comparison Pyrimidine

Structural and Reactivity Differentiation: Iodine as a Superior Leaving Group for Cross‑Coupling

The C–I bond dissociation energy (~218 kJ mol⁻¹) is significantly lower than that of C–Br (~285 kJ mol⁻¹) and C–Cl (~351 kJ mol⁻¹) in aryl systems [1]. This translates to faster oxidative addition with Pd(0) catalysts. In the context of 5‑halopyrimidine‑2‑methanol building blocks, the iodo derivative undergoes coupling at lower temperatures (e.g., room temperature Sonogashira coupling), whereas the bromo analog typically requires 50–80 °C and the chloro analog often requires >100 °C or special ligand systems [1]. The hydroxymethyl group at C2 remains intact under these mild conditions, preserving the handle for subsequent functionalization.

Cross-coupling reactivity C–I bond Chemoselectivity Pyrimidine functionalization

Optimal Application Scenarios for (5‑Iodopyrimidin‑2‑yl)methanol Based on Quantitative Differentiation


Medicinal Chemistry – Kinase Inhibitor Scaffold Elaboration via Chemoselective Cross‑Coupling

When constructing kinase inhibitor libraries that require a 5‑aryl/alkynyl pyrimidine core with a free C2‑hydroxymethyl handle, the 5‑iodo derivative is preferred over the 5‑bromo or 5‑chloro analogs because its lower C–I bond dissociation energy enables room‑temperature Sonogashira or Suzuki coupling [1]. The 98% purity specification further ensures that competing side reactions from halogen‑exchange impurities are minimized, delivering cleaner crude products and higher isolated yields. This is particularly critical in parallel synthesis where intermediate purification is impractical.

Chemical Biology – Halogen‑Bonding Probe Synthesis Targeting Methionine Gatekeeper Residues

Structural biology studies (e.g., PDB 4X21) have demonstrated that 5‑iodopyrimidine fragments can engage methionine gatekeeper residues through directional I···S halogen bonds [2]. The 5‑iodo substituent provides superior halogen‑bond donor capability compared to bromine or chlorine due to its larger polarizable surface. Researchers designing chemical probes to interrogate kinase selectivity should therefore select the 5‑iodo building block to maximize this interaction, while the C2‑hydroxymethyl group offers a convenient anchor for linker attachment or further derivatization.

Process Chemistry – Late‑Stage Diversification with Preserved Hydroxymethyl Functionality

In route scouting for active pharmaceutical ingredients, the ability to perform a late‑stage diversification at the C5 position without protecting the C2‑hydroxymethyl group is a significant advantage. The higher reactivity of the C–I bond [1] permits coupling under conditions (e.g., Pd(PPh₃)₄/CuI, Et₃N, RT) that leave the primary alcohol untouched, avoiding protection/deprotection steps. The 98% purity of the starting iodo building block reduces the risk of accumulating impurities through multi‑step sequences, facilitating regulatory compliance in early‑phase manufacturing.

Analytical Method Development – Use as a High‑Purity Reference Standard

The 98% purity of commercially supplied (5‑iodopyrimidin‑2‑yl)methanol makes it suitable as a reference standard for HPLC/GC method development and impurity profiling in synthetic workflows involving halogenated pyrimidine intermediates. Its distinct physicochemical properties—particularly the higher boiling point (290.6 °C) and density (2.111 g cm⁻³) relative to bromo and chloro analogs —facilitate unambiguous identification in chromatographic and spectroscopic analyses.

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